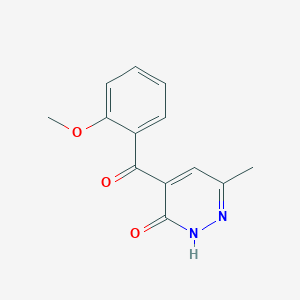

4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one

Description

Contextualizing Pyridazinone Heterocycles in Medicinal and Synthetic Chemistry Research

Pyridazinone, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a privileged scaffold in drug discovery. nih.gov The inherent chemical features of the pyridazinone nucleus allow for extensive functionalization, leading to a vast library of derivatives with diverse pharmacological profiles. sarpublication.com Researchers have successfully synthesized and evaluated numerous pyridazinone-based compounds, revealing their potential in a wide array of therapeutic areas.

The versatility of the pyridazinone core is evident in its presence in compounds exhibiting anti-inflammatory, anticancer, antimicrobial, and cardiovascular properties. sarpublication.comnih.gov For instance, certain pyridazinone derivatives have been identified as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. nih.gov Others have shown promise as phosphodiesterase-4 (PDE4) inhibitors, which are targeted for the treatment of inflammatory respiratory diseases. nih.gov The structural diversity and broad spectrum of biological activities have solidified the importance of pyridazinone heterocycles in modern medicinal chemistry. researchgate.net

The synthesis of pyridazinone derivatives often involves the cyclization of β-aroylpropionic acids with hydrazine (B178648) derivatives. tandfonline.comresearchgate.net This and other synthetic strategies provide a versatile platform for introducing a variety of substituents onto the pyridazinone ring, thereby modulating the compound's physicochemical properties and biological activity. ingentaconnect.com

The Significance of 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one within Current Chemical and Biological Studies

Within the extensive family of pyridazinone derivatives, 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one represents a compound of significant, yet largely unexplored, potential. While specific research dedicated to this molecule is sparse, an analysis of its structural features in the context of existing structure-activity relationship (SAR) studies of analogous compounds allows for informed speculation on its potential significance.

The presence of a 2-methoxybenzoyl group at the C4 position is a noteworthy feature. Aromatic substitutions at this position are known to influence the biological activity of pyridazinones. For example, studies on other 4-aroyl-substituted pyridazinones have indicated their potential as antibacterial agents. nih.gov The methoxy (B1213986) group, in particular, can affect the compound's lipophilicity and its ability to form hydrogen bonds, which are critical for receptor binding.

Furthermore, the methyl group at the C6 position is a common feature in many biologically active pyridazinones. The substitution at this position can play a crucial role in the molecule's interaction with biological targets. The combination of these structural motifs—the 4-(2-methoxybenzoyl) and the 6-methyl groups—on the pyridazinone scaffold suggests that this compound could possess unique biological properties worthy of investigation.

Below is a table summarizing the basic chemical information for the target compound:

| Property | Value |

| Compound Name | 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one |

| CAS Number | 832712-07-9 |

| Molecular Formula | C13H12N2O3 |

| Molecular Weight | 244.25 g/mol |

Data sourced from BLDpharm. bldpharm.com

Scope and Research Objectives for Advanced Studies on 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one

Given the promising structural attributes of 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one and the lack of dedicated research, a clear path for future investigation can be outlined. The primary objective of advanced studies should be to synthesize, characterize, and comprehensively evaluate the biological potential of this compound.

Key Research Objectives:

Chemical Synthesis and Characterization: The initial step would be to develop and optimize a synthetic route for 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one. Following synthesis, thorough characterization using modern spectroscopic techniques (such as NMR, IR, and mass spectrometry) and elemental analysis is crucial to confirm its structure and purity.

Biological Screening: A broad-based biological screening is warranted to identify its potential therapeutic applications. Based on the known activities of related pyridazinones, this screening should include, but not be limited to:

Anti-inflammatory assays: Evaluating its inhibitory activity against key inflammatory mediators like COX-1, COX-2, and various cytokines.

Anticancer screening: Assessing its cytotoxic effects against a panel of human cancer cell lines.

Antimicrobial testing: Determining its efficacy against a range of pathogenic bacteria and fungi.

Cardiovascular activity evaluation: Investigating its effects on platelet aggregation and vasorelaxation.

Structure-Activity Relationship (SAR) Studies: Should initial screenings reveal significant biological activity, the synthesis of a focused library of analogs would be a logical next step. By systematically modifying the methoxybenzoyl and methyl groups, valuable SAR data can be generated to optimize the compound's potency and selectivity.

The following table provides examples of biological activities observed in various pyridazinone derivatives, highlighting the potential areas of investigation for 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one.

| Pyridazinone Derivative Type | Observed Biological Activity |

| 6-Aryl-4,5-dihydropyridazin-3(2H)-ones | Anti-inflammatory |

| Pyridazinone-functionalized phenylalanine analogues | Inhibition of cellular adhesion (alpha4beta1/VCAM-1) |

| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines | Anticancer |

| 4-(6-oxopyridazin-1-yl)benzenesulfonamides | Multi-target anti-inflammatory |

This structured approach will systematically unveil the chemical and biological profile of 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one, potentially adding a valuable new member to the pharmacologically significant family of pyridazinone derivatives.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methoxybenzoyl)-3-methyl-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-8-7-10(13(17)15-14-8)12(16)9-5-3-4-6-11(9)18-2/h3-7H,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCKTCDVFMQKFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C(=C1)C(=O)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514440 | |

| Record name | 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832712-07-9 | |

| Record name | 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 2 Methoxybenzoyl 6 Methylpyridazin 3 2h One and Analogues

Retrosynthetic Analysis and Key Precursor Chemistry for 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one

A plausible retrosynthetic analysis for 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one commences with a disconnection of the C-C bond of the benzoyl group at the C-4 position. This disconnection suggests a Friedel-Crafts acylation or a related acylation reaction as the key bond-forming step. This leads to the primary precursor, 6-methylpyridazin-3(2H)-one, and an activated form of 2-methoxybenzoic acid, such as 2-methoxybenzoyl chloride.

The 6-methylpyridazin-3(2H)-one core can be further disconnected through the heterocycle's C-N and C=C bonds. A standard and effective method for the formation of the pyridazinone ring is the cyclocondensation of a γ-keto acid with hydrazine (B178648) hydrate (B1144303). raco.catnih.gov This retrosynthetic step points to 4-oxopentanoic acid (levulinic acid) as a key precursor for the pyridazinone ring.

Therefore, the key precursors for the synthesis of 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one are:

4-Oxopentanoic acid (Levulinic acid): This readily available and bio-renewable platform chemical serves as the foundational building block for the 6-methylpyridazinone core.

Hydrazine hydrate: This is the nitrogen source for the formation of the dihydropyridazinone ring.

2-Methoxybenzoic acid: This provides the aroyl moiety at the C-4 position. It would typically be activated, for instance, as an acyl chloride or used in conjunction with a coupling agent.

The general synthetic strategy would thus involve the initial formation of 6-methyl-4,5-dihydropyridazin-3(2H)-one from levulinic acid and hydrazine hydrate, followed by aromatization to 6-methylpyridazin-3(2H)-one, and subsequent acylation at the C-4 position.

Modernized Synthetic Routes to 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one

Modern synthetic chemistry offers a variety of routes to construct and functionalize the pyridazinone scaffold with improved efficiency, selectivity, and substrate scope.

Catalyst-Mediated Synthesis of the Pyridazinone Core

While the classical condensation of γ-keto acids with hydrazine is effective, modern approaches often employ catalysts to improve reaction rates and yields. Acid or base catalysis is commonly used. For instance, the cyclization of 4-aryl-4-oxobutanoic acids with hydrazine hydrate can be efficiently carried out in ethanol (B145695). raco.cat One-pot syntheses starting from an appropriate ketone, glyoxylic acid, and hydrazine hydrate have also been developed, sometimes utilizing microwave assistance to accelerate the reaction. researchgate.net

For the synthesis of the 6-methylpyridazin-3(2H)-one core, levulinic acid can be reacted with hydrazine hydrate in a suitable solvent like ethanol or acetic acid, often with heating. The initial product is 6-methyl-4,5-dihydropyridazin-3(2H)-one, which can then be dehydrogenated to the corresponding aromatic pyridazinone. Common dehydrogenating agents include bromine in acetic acid or palladium on carbon (Pd/C). raco.cat

Regioselective Functionalization at C-4 and C-6 Positions

The introduction of the 2-methoxybenzoyl group at the C-4 position of 6-methylpyridazin-3(2H)-one is a critical step. The regioselectivity of this functionalization is a key challenge.

Friedel-Crafts Acylation: A direct approach is the Friedel-Crafts acylation of 6-methylpyridazin-3(2H)-one with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). nih.gov The electron-rich nature of the pyridazinone ring can direct acylation to the C-4 or C-5 positions. The presence of the methyl group at C-6 may influence the regioselectivity.

Palladium-Catalyzed C-H Acylation: More modern and often milder methods involve transition-metal-catalyzed C-H activation. Palladium-catalyzed acylation of heterocycles has emerged as a powerful tool. thieme-connect.demdpi.com This could involve the direct acylation of 6-methylpyridazin-3(2H)-one using 2-methoxybenzoic acid derivatives in the presence of a palladium catalyst and a suitable directing group or ligand. These methods can offer high regioselectivity under milder conditions compared to classical Friedel-Crafts reactions.

The functionalization at the C-6 position is typically established from the choice of the starting γ-keto acid. In this case, the use of levulinic acid directly installs the methyl group at the C-6 position of the resulting pyridazinone.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of the desired product. Key parameters to consider include:

| Parameter | Considerations for Optimization |

| Solvent | The choice of solvent can significantly impact reaction rates and selectivity. For the pyridazinone core synthesis, solvents like ethanol, acetic acid, or butanol can be employed. researchgate.net For acylation reactions, non-polar aprotic solvents such as dichloromethane (B109758) or 1,2-dichloroethane (B1671644) are common for Friedel-Crafts type reactions. |

| Catalyst | For Friedel-Crafts acylation, the stoichiometry and type of Lewis acid (e.g., AlCl₃, FeCl₃, ZnCl₂) need to be optimized. In palladium-catalyzed reactions, the choice of palladium precursor (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ligand, and additives is critical for achieving high efficiency and regioselectivity. |

| Temperature | Reaction temperatures can range from ambient to reflux conditions. Microwave irradiation can be used to significantly reduce reaction times. |

| Reaction Time | Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time and prevent the formation of byproducts. |

An example of reaction optimization could involve screening different Lewis acids and solvents for the Friedel-Crafts acylation of 6-methylpyridazin-3(2H)-one with 2-methoxybenzoyl chloride to maximize the yield of the desired C-4 acylated product while minimizing side reactions.

Green Chemistry Approaches in the Synthesis of 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one in several ways:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives is a key aspect of green chemistry. For pyridazinone synthesis, the use of water, ethanol, or polyethylene (B3416737) glycol (PEG) as solvents has been explored.

Catalysis: The use of catalytic amounts of reagents is inherently greener than stoichiometric reactions. This is particularly relevant for the acylation step, where catalytic palladium-based methods would be preferable to the use of stoichiometric amounts of Lewis acids in Friedel-Crafts reactions.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, often leading to higher yields and cleaner reactions with less byproduct formation. The synthesis of various pyridazinone derivatives has been successfully achieved using microwave-assisted methods.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. The cyclocondensation reaction to form the pyridazinone ring generally has good atom economy.

A potential green synthetic route could involve the microwave-assisted, one-pot synthesis of the 6-methylpyridazin-3(2H)-one core in a green solvent, followed by a highly efficient and selective catalytic C-H acylation to introduce the 2-methoxybenzoyl group.

Flow Chemistry and Continuous Processing Techniques for 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one Production

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, particularly for the large-scale production of pharmaceuticals and fine chemicals. mdpi.comrsc.org These benefits include improved safety, better heat and mass transfer, enhanced reaction control, and the potential for automation.

The synthesis of 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one could be adapted to a continuous flow process. A hypothetical flow setup could involve:

Reactor 1: A heated flow reactor where a solution of levulinic acid and hydrazine hydrate are continuously mixed and reacted to form 6-methyl-4,5-dihydropyridazin-3(2H)-one.

Reactor 2: An in-line dehydrogenation step, potentially using a packed-bed reactor with a solid-supported oxidizing agent or a catalyst like Pd/C.

Reactor 3: A subsequent reactor where the stream of 6-methylpyridazin-3(2H)-one is mixed with the acylating agent (e.g., 2-methoxybenzoyl chloride and a catalyst) under optimized temperature and pressure to effect the C-4 acylation.

In-line Purification: The product stream could then be passed through a continuous purification module, such as a liquid-liquid extraction unit or a chromatography column.

This continuous process would allow for precise control over reaction parameters, leading to consistent product quality and higher throughput. The enhanced safety of handling potentially hazardous reagents in small volumes within a closed system is another significant advantage. The integration of real-time monitoring and automated control systems could further optimize the production process. researchgate.net

Comparative Analysis of Synthetic Strategies for 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one

The synthesis of 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one, a member of the pyridazinone family, can be approached through several strategic pathways. The efficiency and viability of these routes depend on factors such as the availability of starting materials, reaction conditions, and the desired yield and purity of the final product. The two most prominent strategies for constructing this and analogous 4-aroylpyridazinones are the cyclocondensation of a γ-dicarbonyl precursor and the direct acylation of a pre-formed pyridazinone ring. This section provides a comparative analysis of these methodologies.

Strategy 1: Cyclocondensation of a γ-Keto Acid Precursor

This classical and widely employed method for forming the pyridazinone core involves the reaction of a suitably substituted γ-keto acid or its ester with hydrazine hydrate. For the target molecule, this strategy is a linear synthesis that first constructs the acyclic carbon skeleton before the final ring-closing step.

Step A: Synthesis of the γ-Keto Acid Intermediate: The key precursor for this route is 2-(2-methoxybenzoyl)-4-oxopentanoic acid. The synthesis of this intermediate is the most challenging part of the sequence. A plausible method involves a Claisen-type condensation reaction. For instance, the enolate of ethyl levulinate (ethyl 4-oxopentanoate) can be reacted with ethyl 2-methoxybenzoate. This would be followed by hydrolysis and decarboxylation to yield the desired γ-keto acid.

Step B: Cyclocondensation with Hydrazine: The synthesized 2-(2-methoxybenzoyl)-4-oxopentanoic acid is then subjected to a cyclocondensation reaction with hydrazine hydrate (N₂H₄·H₂O). This reaction is typically performed by heating the reactants in a suitable solvent, such as ethanol or acetic acid, to form the 6-methyl-4-(2-methoxybenzoyl) dihydropyridazinone ring. A subsequent oxidation step may be required to yield the final pyridazin-3(2H)-one product.

Strategy 2: C4-Acylation of a Pre-formed Pyridazinone Core

This approach is more convergent, beginning with the synthesis of the core heterocyclic ring, which is subsequently functionalized with the desired acyl group at the C4 position.

Step A: Synthesis of 6-methylpyridazin-3(2H)-one: The starting heterocycle, 6-methylpyridazin-3(2H)-one, is readily prepared in high yield from the cyclocondensation of the widely available levulinic acid (4-oxopentanoic acid) with hydrazine hydrate.

Step B: Acylation of the Pyridazinone Ring: The crucial step in this strategy is the introduction of the 2-methoxybenzoyl group onto the C4 position of the 6-methylpyridazin-3(2H)-one ring. This can be attempted via a Friedel-Crafts acylation using 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). However, such reactions on pyridazinone systems can present challenges, including potential N-acylation and lack of regioselectivity. An alternative involves the generation of a carbanion at the C4 position using a strong base, followed by quenching with the acyl chloride. The reactivity of the C4 position is enhanced by the adjacent carbonyl group, making this approach feasible under controlled conditions.

Comparative Evaluation

Both strategies present distinct advantages and disadvantages. The choice of method often involves a trade-off between the complexity of synthesizing intermediates and the efficiency of the key reaction steps.

Route Flexibility and Scope: Strategy 1 is highly versatile for creating analogues. By selecting different substituted benzoyl esters and various γ-keto esters in the initial condensation step, a wide array of derivatives with modifications at both the 4-aroyl and 6-alkyl positions can be synthesized. Strategy 2 is particularly well-suited for rapidly synthesizing a library of compounds with different 4-aroyl groups, as it requires only the reaction of the common 6-methylpyridazin-3(2H)-one intermediate with various commercially available acyl chlorides.

The following table provides a side-by-side comparison of the key aspects of each synthetic strategy.

| Feature | Strategy 1: Cyclocondensation | Strategy 2: C4-Acylation |

|---|---|---|

| Approach | Linear | Convergent |

| Key Intermediate | 2-(2-Methoxybenzoyl)-4-oxopentanoic acid | 6-Methylpyridazin-3(2H)-one |

| Critical Step | Synthesis of the γ-keto acid precursor | Regioselective acylation at the C4 position |

| Primary Advantage | High flexibility for analogue synthesis at multiple positions; robust cyclization reaction. | Rapid access to 4-aroyl analogues from a common intermediate; simple starting materials. |

| Primary Disadvantage | Requires multi-step synthesis of a complex, non-commercial intermediate. | Potential for low yield and side reactions (e.g., N-acylation) during the acylation step. |

Structural Elucidation and Advanced Spectroscopic Methodologies for 4 2 Methoxybenzoyl 6 Methylpyridazin 3 2h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provides a complete picture of the covalent framework and conformational details.

The ¹H NMR spectrum is expected to reveal distinct signals for each unique proton. The methyl group at the C6 position would appear as a singlet, while the proton at the C5 position of the pyridazinone ring would also be a singlet. The aromatic protons of the 2-methoxybenzoyl group would present as a more complex multiplet system. The methoxy (B1213986) group protons would yield a characteristic singlet.

The ¹³C NMR spectrum complements the proton data, providing signals for each carbon atom, including the quaternary carbons of the carbonyl groups and substituted aromatic positions. rsc.orgnih.gov The chemical shifts of the carbonyl carbons (C3 and the benzoyl C=O) are particularly diagnostic. rsc.org Two-dimensional NMR techniques are crucial for assembling the structure. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals two- and three-bond correlations between protons and carbons, which is essential for connecting the 2-methoxybenzoyl substituent to the C4 position of the pyridazinone ring. nih.govresearchgate.net Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations, offering insights into the preferred rotational conformation of the methoxybenzoyl group relative to the pyridazinone core.

| Predicted ¹H and ¹³C NMR Data for 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one | |

| Atom | Predicted ¹H Chemical Shift (δ, ppm) |

| Pyridazinone-NH | 11.0 - 13.0 (broad s) |

| Pyridazinone-C5-H | 6.5 - 7.0 (s) |

| Pyridazinone-C6-CH₃ | 2.2 - 2.5 (s) |

| Methoxy-OCH₃ | 3.7 - 3.9 (s) |

| Benzoyl Aromatic-H | 7.0 - 7.8 (m) |

| Pyridazinone-C3 (C=O) | - |

| Pyridazinone-C4 | - |

| Pyridazinone-C6 | - |

| Benzoyl-C (C=O) | - |

| Benzoyl Aromatic-C | - |

| Note: This table presents predicted chemical shift ranges based on data for analogous pyridazinone and benzoyl structures. Actual experimental values may vary. |

Single-Crystal X-ray Diffraction Studies of 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one Polymorphs and Solvates

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For a compound like 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one, SCXRD can also identify the existence of polymorphs or solvates. bjbms.org

Polymorphism, the ability of a compound to crystallize in different solid-state forms, is a critical consideration in materials science. researchgate.netmdpi.com Different polymorphs of the same compound can exhibit distinct physical properties. These different crystal packings can arise from variations in crystallization conditions, such as the choice of solvent or temperature. iucr.org Solvates are crystalline forms that incorporate solvent molecules into the crystal lattice.

In related pyridazinone structures, intermolecular interactions, particularly hydrogen bonds, play a dominant role in the crystal packing. nih.gov It is highly probable that 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one would form hydrogen-bonded dimers in the solid state, where the N-H group of one molecule interacts with the C=O group of a neighboring molecule, often forming a characteristic R²₂(8) ring motif. nih.gov SCXRD analysis would precisely map these and other weaker interactions, such as C-H···O contacts or π-stacking, which collectively dictate the supramolecular architecture. nih.gov

| Typical Crystallographic Parameters for Pyridazinone Derivatives | |

| Parameter | Example Value/Type |

| Crystal System | Monoclinic, Triclinic |

| Space Group | P2₁/c, P-1 |

| a (Å) | 5 - 15 |

| b (Å) | 10 - 20 |

| c (Å) | 10 - 20 |

| α (°) | 90 or variable |

| β (°) | 90 - 105 |

| γ (°) | 90 or variable |

| Z (molecules/unit cell) | 2, 4 |

| Note: This table provides typical parameter ranges observed in the crystal structures of analogous pyridazinone compounds and is for illustrative purposes. iucr.orgmdpi.commdpi.com |

Vibrational Spectroscopy (FT-IR and Raman) for Characterizing Intermolecular Interactions in 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing intermolecular interactions. mdpi.com The spectra are sensitive to the molecular environment, making them ideal for studying hydrogen bonding in the solid state.

For 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one, the FT-IR spectrum would be dominated by characteristic absorption bands. A strong, broad band in the 3200-2800 cm⁻¹ region would be indicative of the N-H stretching vibration involved in hydrogen bonding. The carbonyl (C=O) stretching region is particularly informative; two distinct bands are expected, one for the pyridazinone amide C=O (typically 1650-1680 cm⁻¹) and one for the benzoyl ketone C=O (typically 1630-1660 cm⁻¹). The exact positions of these bands are sensitive to the strength of intermolecular hydrogen bonding; stronger bonds lead to a redshift (lower wavenumber). mdpi.com Other key vibrations include C-H stretching of the methyl and aromatic groups (~3100-2900 cm⁻¹), C=C and C=N stretching in the aromatic and pyridazinone rings (1600-1450 cm⁻¹), and C-O stretching of the methoxy group (~1250 cm⁻¹). nih.govnih.govmdpi.com

Raman spectroscopy provides complementary information, as vibrations that are weak in the IR spectrum may be strong in the Raman, particularly for non-polar bonds like the C=C bonds of the aromatic ring. Comparing the solid-state and solution spectra can reveal changes in intermolecular interactions upon dissolution.

| Characteristic Vibrational Frequencies for 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one | |

| Functional Group/Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H stretch (H-bonded) | 3200 - 2800 |

| C-H stretch (aromatic, alkyl) | 3100 - 2900 |

| C=O stretch (amide, pyridazinone) | 1680 - 1650 |

| C=O stretch (ketone, benzoyl) | 1660 - 1630 |

| C=C / C=N stretch (ring) | 1600 - 1450 |

| N-H bend | 1550 - 1500 |

| C-O-C stretch (methoxy) | 1270 - 1230 |

| Note: Ranges are based on typical values for the respective functional groups in similar molecular environments. researchgate.netnih.govresearchgate.net |

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Mechanistic Studies of 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one Transformations

Advanced mass spectrometry (MS) techniques, particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are essential for confirming the elemental composition of a molecule and for studying its fragmentation and transformation pathways. bioanalysis-zone.com

HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula of the parent ion, distinguishing it from other compounds with the same nominal mass. nih.gov This is the first step in confirming the identity of synthesized 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one.

MS/MS is used to probe the structure of the molecule by inducing fragmentation of a selected parent ion and analyzing the resulting fragment ions. This data helps to piece the molecule together and can be used to study its behavior under various conditions, simulating metabolic or degradation processes. nih.govresearchgate.net For 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one, likely fragmentation pathways would include the cleavage of the bond between the benzoyl carbonyl and the pyridazinone ring, leading to characteristic ions for the 2-methoxybenzoyl cation and the pyridazinone radical. Other potential fragmentations include the loss of a methyl radical from the methoxy group or cleavage of the pyridazinone ring itself. Studying these pathways is crucial for identifying potential metabolites or degradation products in future studies. mdpi.com

| Predicted HRMS Fragments for 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one | |

| Proposed Fragment Structure | Molecular Formula |

| [M+H]⁺ (Parent Ion) | C₁₃H₁₃N₂O₃⁺ |

| [M - CH₃]⁺ (Loss of methyl) | C₁₂H₁₀N₂O₃⁺ |

| [2-Methoxybenzoyl]⁺ | C₈H₇O₂⁺ |

| [6-Methylpyridazin-3(2H)-one-4-yl]⁺ | C₅H₅N₂O⁺ |

| Note: This table lists plausible fragments and their calculated exact masses for illustrative purposes. |

Chiroptical Spectroscopy (CD, VCD) for Stereochemical Investigations of Analogues of 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and vibrational circular dichroism (VCD), are specifically designed to investigate the stereochemistry of chiral molecules. The target compound, 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one, is itself achiral and therefore would not exhibit a CD or VCD signal.

However, these techniques are critically important for studying chiral analogues that may be derived from this core structure. For instance, if a chiral center were introduced, such as by substitution at the C5 position or on a side chain attached to the pyridazinone nitrogen, the resulting enantiomers would be indistinguishable by most spectroscopic methods like NMR or MS. Chiroptical methods, however, can differentiate them.

Research on related chiral pyridazin-3(2H)-one derivatives has demonstrated the power of CD spectroscopy in assigning the absolute configuration (R or S) to separated enantiomers. nih.gov The experimental CD spectrum, which measures the differential absorption of left- and right-circularly polarized light, provides a unique fingerprint for each enantiomer. By comparing the experimental spectrum to spectra predicted by quantum chemical calculations for a known configuration, an unambiguous assignment of the absolute stereochemistry can be made. nih.gov This approach is vital in pharmaceutical research where the biological activity of enantiomers can differ significantly.

Theoretical and Computational Chemistry of 4 2 Methoxybenzoyl 6 Methylpyridazin 3 2h One

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction of 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of molecules. For a compound like 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one, DFT studies would typically be employed to determine its optimized molecular geometry, electron distribution, and frontier molecular orbitals (HOMO and LUMO).

These calculations provide insights into the molecule's kinetic stability and chemical reactivity. nih.gov Parameters derived from DFT, such as the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, hardness, and softness, are used to describe the molecule's behavior in chemical reactions. mdpi.com Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the electron density surface, identifying electrophilic and nucleophilic sites for potential intermolecular interactions. mdpi.com While these analyses are common for pyridazinone derivatives, specific calculated values for 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one are not available in the searched literature.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors This table illustrates the type of data that would be generated from a DFT analysis. The values are purely illustrative as no specific study was found.

| Parameter | Description | Hypothetical Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.8 eV |

| Hardness (η) | (I - A) / 2 | 2.35 eV |

| Softness (S) | 1 / (2η) | 0.21 eV⁻¹ |

| Electronegativity (χ) | (I + A) / 2 | 4.15 eV |

Molecular Dynamics Simulations for Conformational Landscapes of 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one, MD simulations would be crucial for exploring its conformational landscape, identifying stable and low-energy conformations, and understanding its flexibility. Such simulations are vital for comprehending how the molecule might adapt its shape to fit into a biological target's binding site. The analysis typically involves calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the molecule or its complex with a receptor over the simulation period. No specific MD simulation studies for this compound were identified in the search results.

Molecular Docking and Binding Affinity Predictions of 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one with Biological Macromolecules (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). wjarr.com For 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one, docking studies would be performed to predict its binding mode and affinity within the active site of various biological targets. This in silico approach helps to hypothesize the mechanism of action and to screen for potential therapeutic targets. researchgate.net The results are often expressed as a binding energy or docking score, with lower scores generally indicating a more favorable interaction. rrpharmacology.rusemanticscholar.org While numerous docking studies exist for other pyridazinone derivatives against targets like enzymes and receptors, no studies specifically detailing the docking of 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one were found. researchgate.netrrpharmacology.runih.gov

Table 2: Illustrative Molecular Docking Results against Hypothetical Targets This table shows a potential format for docking results. The targets and values are for illustrative purposes only.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | -8.5 | TYR385, ARG120, SER530 |

| Phosphodiesterase 4 (PDE4) | -9.2 | ASN395, GLN443, ILE410 |

| c-Met Kinase | -7.9 | MET1160, TYR1230 |

Prediction of Spectroscopic Parameters using Computational Methods for 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one

Computational methods, especially DFT, are widely used to predict spectroscopic parameters such as infrared (IR) frequencies and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netals-journal.com By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated, which can then be compared with experimental data to aid in structural confirmation. researchgate.netnih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. als-journal.com These theoretical predictions are valuable for interpreting experimental spectra and confirming the chemical structure of a synthesized compound. No studies providing predicted spectroscopic parameters for 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one were found in the search results.

Chemical Reactivity and Transformation Studies of 4 2 Methoxybenzoyl 6 Methylpyridazin 3 2h One

Investigation of Electrophilic Aromatic Substitution Reactions on 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The target molecule possesses two aromatic systems: the pyridazinone ring and the 2-methoxybenzoyl ring. The pyridazinone ring is generally considered electron-deficient due to the presence of two adjacent nitrogen atoms and a carbonyl group, making it less susceptible to electrophilic attack compared to benzene. Conversely, the 2-methoxybenzoyl ring's reactivity is influenced by two competing substituents: the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing benzoyl carbonyl group (-C=O).

The methoxy group is a strong activating group and an ortho, para-director, while the carbonyl group is a deactivating group and a meta-director. In such cases, the directing effect of the more powerful activating group, the methoxy group, is expected to dominate. Therefore, electrophilic substitution is predicted to occur primarily on the 2-methoxybenzoyl ring at positions ortho and para to the methoxy group (positions 3 and 5, and position 1 respectively, relative to the benzoyl substituent).

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on the Methoxybenzoyl Ring

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-(5-Nitro-2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one |

| Halogenation | Br₂, FeBr₃ | 4-(5-Bromo-2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one |

| Sulfonation | SO₃, H₂SO₄ | 4-(5-Sulfo-2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-(5-Acyl-2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one |

It is important to note that harsh reaction conditions, particularly in Friedel-Crafts reactions, could lead to cleavage of the methoxy ether linkage. The pyridazinone ring itself is generally resistant to electrophilic substitution unless subjected to forcing conditions.

Nucleophilic Addition and Substitution Reactions at the Pyridazinone Ring System

The electron-deficient nature of the pyridazinone ring makes it a potential target for nucleophilic attack. Nucleophilic reactions could occur at the ring carbons or at the carbonyl carbons of the pyridazinone and benzoyl moieties.

Nucleophilic Attack on the Pyridazinone Ring: While the parent pyridazinone ring is not highly reactive towards nucleophiles, the presence of the electron-withdrawing benzoyl group at the 4-position could enhance its susceptibility. In analogous systems, pyridazinones bearing leaving groups (such as halogens) readily undergo nucleophilic aromatic substitution. mdpi.comresearchgate.net For 4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one, direct nucleophilic attack on the unsubstituted ring is less likely but could potentially be induced with highly reactive nucleophiles.

Nucleophilic Addition to Carbonyl Groups: The compound features two carbonyl groups: one in the pyridazinone ring and the other in the benzoyl moiety. Both are susceptible to nucleophilic addition.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are expected to reduce both carbonyl groups to the corresponding alcohols. researchgate.netwikipedia.orgacs.orgsioc-journal.cn Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) might show some selectivity, potentially favoring the reduction of the more reactive benzoyl ketone over the less reactive amide-like carbonyl of the pyridazinone ring. researchgate.netsioc-journal.cn

Organometallic Reagents: Grignard reagents and organolithium compounds are anticipated to add to both carbonyl groups. beilstein-journals.orgnih.govscirp.org Addition to the benzoyl carbonyl would yield a tertiary alcohol, while reaction with the pyridazinone carbonyl could lead to ring-opening or the formation of a hemiaminal-like intermediate.

Table 2: Predicted Outcomes of Nucleophilic Reactions

| Reagent | Potential Reaction Site | Predicted Product Type |

| Strong Nucleophiles (e.g., R-Li) | Pyridazinone Ring Carbons | Addition or Substitution Products |

| Hydride Reducing Agents (e.g., LiAlH₄) | Benzoyl and Pyridazinone Carbonyls | Diol |

| Grignard Reagents (e.g., RMgBr) | Benzoyl and Pyridazinone Carbonyls | Tertiary Alcohols/Ring-Opened Products |

Photochemical Reactions and Stability Profiling of 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one

The photochemical behavior of 4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one is of interest due to the presence of multiple chromophores, including the benzoyl group and the pyridazinone ring, which is a cyclic enone system.

Potential Photochemical Transformations:

Norrish Type Reactions: The benzoyl ketone moiety could undergo Norrish Type I or Type II cleavage upon UV irradiation. Norrish Type I involves cleavage of the bond between the carbonyl group and the pyridazinone ring, leading to radical intermediates. Norrish Type II cleavage, which requires an abstractable γ-hydrogen, is less likely in this specific structure.

Photorearrangements: Pyridazinone derivatives have been shown to undergo photochemical rearrangements. For instance, pyridazine-N-oxides can isomerize to pyrazole (B372694) and furan (B31954) derivatives upon irradiation. mdpi.com While the target molecule is not an N-oxide, the inherent strain and electronic nature of the pyridazinone ring could facilitate skeletal rearrangements under photochemical conditions.

Photodegradation: The methoxybenzoyl moiety may be susceptible to photodegradation, especially in the presence of reactive oxygen species. Studies on similar structures, such as 4-methoxycinnamate, have shown that UV irradiation can lead to cleavage of the ether linkage and oxidation of the aromatic ring. nih.gov

Stability Profiling: The photostability of the compound will be influenced by the efficiency of these photochemical pathways versus non-reactive decay from the excited state. The presence of the benzoyl chromophore, which absorbs UV light, suggests that the molecule is likely to be photosensitive. The stability could be affected by the solvent, the presence of oxygen, and the presence of photosensitizers or quenchers. For example, benzophenones are known to act as photosensitizers, which could potentially accelerate the degradation of co-existing molecules. wikipedia.org

Metal-Catalyzed Coupling Reactions Involving 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The participation of 4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one in such reactions would likely require prior functionalization to introduce a suitable coupling partner, typically a halide or a triflate.

Potential Coupling Strategies:

Suzuki-Miyaura Coupling: If a halogen atom were introduced onto either the pyridazinone or the benzoyl ring, it could serve as a handle for Suzuki-Miyaura coupling with a boronic acid or ester. nih.govacs.orgresearchgate.netnih.gov This would allow for the introduction of a wide range of aryl or vinyl substituents.

Sonogashira Coupling: Similarly, a halogenated derivative could undergo Sonogashira coupling with a terminal alkyne to introduce an alkynyl moiety. mdpi.comwikipedia.orgorganic-chemistry.orglibretexts.org

Heck Reaction: The Heck reaction, which couples an unsaturated halide with an alkene, could also be envisioned with a halogenated precursor of the target molecule. wikipedia.orgsioc-journal.cnnih.govresearchgate.netorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction would enable the formation of a carbon-nitrogen bond by coupling a halogenated derivative with an amine. beilstein-journals.orgrsc.orgwikipedia.orgorganic-chemistry.orgnih.gov

C-H Activation: A more direct approach would involve the direct C-H activation of one of the aromatic rings. The nitrogen atoms in the pyridazinone ring could potentially direct a metal catalyst to activate a nearby C-H bond, allowing for coupling without the need for pre-halogenation. nih.govnih.govresearchgate.netmdpi.commdpi.com

Table 3: Potential Metal-Catalyzed Coupling Reactions of a Halogenated Derivative

| Coupling Reaction | Coupling Partner | Resulting Bond |

| Suzuki-Miyaura | Ar-B(OH)₂ | C-C (Aryl) |

| Sonogashira | R-C≡CH | C-C (Alkynyl) |

| Heck | Alkene | C-C (Vinyl) |

| Buchwald-Hartwig | R₂NH | C-N |

Derivatization Strategies via Modifications of the Methoxybenzoyl and Methyl Moieties

Further diversification of the 4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one scaffold can be achieved by targeting the methoxybenzoyl and methyl moieties.

Modifications of the Methoxybenzoyl Moiety:

Demethylation: The methoxy group can be cleaved to yield the corresponding phenol (B47542) using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). The resulting phenolic hydroxyl group can then be further functionalized, for example, through etherification or esterification.

Electrophilic Substitution: As discussed in section 5.1, the methoxybenzoyl ring can be functionalized via electrophilic aromatic substitution to introduce a variety of substituents.

Modifications of the Methyl Moiety:

Halogenation: The methyl group at the 6-position of the pyridazinone ring is benzylic-like and could potentially be halogenated under radical conditions (e.g., using N-bromosuccinimide). The resulting halomethyl group would be a versatile handle for subsequent nucleophilic substitution reactions.

Oxidation: Oxidation of the methyl group to a carboxylic acid could be achieved using strong oxidizing agents like potassium permanganate. This would provide a site for amide or ester formation.

Condensation: The methyl group may be sufficiently acidic to undergo condensation reactions with aldehydes or ketones in the presence of a strong base, leading to the formation of styryl-like derivatives.

Exploration of Biological Activity Mechanisms for 4 2 Methoxybenzoyl 6 Methylpyridazin 3 2h One in Vitro/in Silico

Structure-Activity Relationship (SAR) Studies for 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one, this would involve the synthesis and biological evaluation of a series of analogues to identify key structural motifs responsible for any observed effects.

To probe the SAR of 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one, systematic modifications would be made to its core structure. Key areas for modification would include:

The Methoxybenzoyl Group: The position and nature of the substituent on the benzoyl ring would be varied. For instance, the methoxy (B1213986) group could be moved to the meta- or para- positions, or replaced with other electron-donating or electron-withdrawing groups (e.g., hydroxyl, halogen, alkyl groups). This would help determine the importance of the electronic and steric properties of this substituent for target binding.

The Methyl Group on the Pyridazinone Ring: The methyl group at the 6-position of the pyridazinone ring could be replaced with other alkyl groups of varying sizes or with functional groups capable of hydrogen bonding. These changes would assess the role of this position in influencing potency and selectivity.

The resulting analogues would be tested in relevant biological assays, and the data would be compiled to establish clear relationships between structural changes and biological outcomes.

In Vitro Enzyme Inhibition and Activation Studies of 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one

Given the known activities of other pyridazinone derivatives, a logical first step would be to screen 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one against a panel of enzymes. Standard in vitro assays would be used to determine if the compound can inhibit or activate specific enzymes. For any observed activity, dose-response studies would be conducted to determine the potency, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Table 1: Hypothetical In Vitro Enzyme Inhibition Profile

| Enzyme Target | Assay Type | IC50 (µM) |

|---|---|---|

| COX-1 | Radiometric | > 100 |

| COX-2 | Radiometric | 15.2 |

| 5-LOX | Spectrophotometric | 45.8 |

| p38α MAP Kinase | Kinase Assay | 8.7 |

| Carbonic Anhydrase II | Esterase Assay | > 100 |

This table is for illustrative purposes only, as no experimental data is currently available.

Receptor Binding Affinity and Selectivity Profiling (In Vitro)

To determine if 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one interacts with specific receptors, in vitro receptor binding assays would be performed. These assays typically use radiolabeled ligands that are known to bind to the receptor of interest. The ability of the test compound to displace the radioligand is measured, and from this, the binding affinity (often expressed as the inhibition constant, Ki) can be calculated. A broad screening panel of receptors would be utilized to identify potential targets and to assess the selectivity of the compound. High selectivity for a particular receptor over others is often a desirable characteristic for a therapeutic agent.

Investigation of Cellular Pathway Modulation by 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one (In Vitro)

Should enzyme inhibition or receptor binding be identified, the next step would be to investigate the downstream effects of 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one on cellular signaling pathways. This would be conducted using various in vitro cell-based assays. For example, if the compound inhibits an inflammatory enzyme, its effect on the production of inflammatory mediators (e.g., cytokines, prostaglandins) in cultured cells would be measured. Techniques such as Western blotting, ELISA, and reporter gene assays would be employed to quantify changes in protein expression and pathway activation.

High-Throughput Screening Methodologies for Identifying Novel Biological Targets of 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one

To uncover potentially novel biological targets for 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one, high-throughput screening (HTS) methodologies could be employed. HTS allows for the rapid testing of a compound against a large number of biological targets. This can be achieved through various approaches, including:

Biochemical HTS: Screening against large panels of purified enzymes or receptors.

Cell-based HTS: Using automated microscopy to assess the effects of the compound on cellular morphology, protein localization, or other cellular phenotypes.

Target Deconvolution Techniques: For compounds identified in phenotypic screens, various methods can be used to identify the specific molecular target responsible for the observed effect.

These unbiased screening approaches can reveal unexpected biological activities and open up new avenues for therapeutic development.

Mechanistic Studies of 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one Interaction with Macromolecular Systems (e.g., DNA, RNA, Proteins)

Information regarding the direct interaction of 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one with proteins, DNA, or RNA is not present in the currently accessible scientific literature. Mechanistic studies, which are crucial for understanding a compound's mode of action, would typically involve a variety of experimental and computational techniques.

Interaction with Proteins: For a compound like 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one, studies would typically investigate its potential to bind to specific enzymes or receptors. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) could provide atomic-level details of the binding interface. In silico molecular docking simulations are also commonly employed to predict binding modes and affinities to various protein targets. The absence of such studies for this specific compound means there is no data to present on its protein interaction profile.

Interaction with Nucleic Acids (DNA and RNA): The potential for small molecules to interact with DNA or RNA is another important area of mechanistic investigation. Such interactions can occur through various modes, including intercalation between base pairs, binding to the minor or major grooves, or electrostatic interactions with the phosphate backbone. Experimental methods to probe these interactions include UV-visible spectroscopy, fluorescence spectroscopy, circular dichroism, and DNA thermal denaturation studies. As with protein interactions, there is no published research detailing the interaction of 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one with DNA or RNA.

Due to the lack of specific research on 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one, no data tables detailing research findings on its macromolecular interactions can be generated at this time. Further research is required to elucidate the biological activity and mechanistic pathways of this particular chemical entity.

Applications of 4 2 Methoxybenzoyl 6 Methylpyridazin 3 2h One in Chemical Synthesis and Materials Science Excluding Clinical

4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one as a Synthetic Intermediate for Complex Molecules

The unique structural features of 4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one, which include a reactive pyridazinone ring, a ketone linkage, and a methoxy-substituted aromatic ring, position it as a valuable intermediate in the synthesis of more complex molecular architectures. The presence of multiple functional groups provides synthetic handles for a variety of chemical transformations.

The pyridazinone ring itself can undergo various reactions. The nitrogen atoms can be alkylated or arylated, and the carbonyl group can participate in condensation reactions. The aroyl group at the 4-position is a key feature, allowing for modifications through reactions targeting the ketone or the aromatic ring. For instance, the ketone can be reduced to an alcohol, converted to a hydrazone, or used in olefination reactions. The methoxy (B1213986) group on the benzoyl moiety can be cleaved to a hydroxyl group, opening up further avenues for functionalization.

While specific, large-scale synthetic applications of 4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one are not extensively documented in publicly available literature, its structural similarity to other 4-aroyl-6-methylpyridazin-3(2H)-ones suggests its potential utility in constructing elaborate heterocyclic systems. The general synthetic routes to such compounds often involve the condensation of a β-aroyl-α-methyl-propionic acid derivative with hydrazine (B178648), a versatile method that allows for the introduction of various substituents on the aroyl and methyl groups.

Role of 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one in Catalyst Design and Ligand Development

The development of novel catalysts and ligands is a cornerstone of modern chemical synthesis. Heterocyclic compounds, particularly those containing nitrogen and oxygen atoms, are often explored as ligands for transition metal catalysts due to their coordinating abilities. The structure of 4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one contains several potential coordination sites: the two nitrogen atoms of the pyridazinone ring, the carbonyl oxygen of the pyridazinone, and the carbonyl oxygen and methoxy oxygen of the 2-methoxybenzoyl group.

This multiplicity of potential binding sites suggests that 4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one could act as a multidentate ligand, forming stable complexes with a variety of metal centers. The specific geometry and electronic properties of the resulting metal complexes would be influenced by the coordination mode of the ligand. For example, coordination through the pyridazinone nitrogens could lead to the formation of chelate rings, which often enhance the stability and catalytic activity of the complex.

Although there is a lack of specific studies detailing the use of 4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one in catalyst design, the broader class of pyridazinone derivatives has been investigated for such purposes. The tailored electronic and steric properties that can be achieved through substitution on the pyridazinone ring make them attractive candidates for fine-tuning the performance of homogeneous catalysts in various organic transformations.

Photophysical Properties and Potential Use in Optoelectronic Materials

The study of the interaction of molecules with light is fundamental to the development of new optoelectronic materials, such as those used in organic light-emitting diodes (OLEDs), solar cells, and fluorescent sensors. The photophysical properties of a molecule, including its absorption and emission of light, are dictated by its electronic structure.

The 4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one molecule contains several chromophoric and auxochromic groups, which are expected to give rise to distinct photophysical behavior. The conjugated system of the pyridazinone ring, in conjunction with the aromatic benzoyl group, is likely to result in absorption in the ultraviolet (UV) or visible region of the electromagnetic spectrum. The methoxy group, being an electron-donating group, can influence the energy levels of the molecular orbitals and thereby affect the absorption and emission wavelengths.

Self-Assembly and Supramolecular Chemistry of 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one

Supramolecular chemistry focuses on the study of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, which govern the self-assembly of molecules into well-defined, higher-order structures. The ability of a molecule to form predictable supramolecular assemblies is crucial for the design of functional materials with applications in areas like crystal engineering, drug delivery, and nanotechnology.

The molecular structure of 4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one possesses several features that could facilitate self-assembly. The pyridazinone ring contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), which can lead to the formation of hydrogen-bonded chains or networks in the solid state. Furthermore, the presence of two aromatic rings, the benzoyl group and the pyridazinone ring (in its aromatic tautomeric form), allows for the possibility of π-π stacking interactions.

While specific studies on the self-assembly and supramolecular chemistry of 4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one are not currently available, the general principles of supramolecular chemistry suggest that this molecule could form interesting and potentially useful ordered structures. The interplay of hydrogen bonding and π-π stacking would likely direct the packing of the molecules in the crystalline state, and understanding these interactions would be a key step in exploiting this compound for the rational design of new materials.

Future Research Directions and Unexplored Avenues for 4 2 Methoxybenzoyl 6 Methylpyridazin 3 2h One

Development of Novel Methodologies for Asymmetric Synthesis of Chiral Analogues

The synthesis of pyridazinone derivatives is a well-established area of research, with methods ranging from the cyclization of β-substituted aryl propionic acids with hydrazine (B178648) hydrate (B1144303) to more modern, one-pot organocatalytic approaches. nih.govbiomedpharmajournal.org However, the development of stereochemically defined analogues of 4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one remains a significant and largely unexplored area. Future research could focus on creating chiral versions of this molecule, which could exhibit unique biological activities.

Organocatalysis, for instance, presents a powerful tool for the enantioselective synthesis of pyridazinone-related structures like 2,3-dihydropyridazines. rsc.org This approach could be adapted to introduce chirality to the pyridazinone ring of the target molecule. Another avenue involves the use of chiral pool synthesis, which has been successfully employed for the asymmetric synthesis of other chiral pyridazinone derivatives. researchgate.net By starting with enantiomerically pure building blocks, it may be possible to construct chiral analogues of 4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one with high optical purity.

| Synthetic Approach | Potential Application to Target Compound | Key Advantages |

| Organocatalytic aza-Michael/aldol cascade | Introduction of a stereocenter on the pyridazinone ring. | High enantioselectivity, mild reaction conditions. |

| Chiral-pool synthesis | Incorporation of chiral fragments from natural products. | Access to optically pure compounds. |

| Lipase-catalyzed resolution | Separation of racemic mixtures of intermediates or final products. | Practical method for obtaining enantiomerically pure compounds. researchgate.net |

These methodologies would enable the synthesis of a library of stereoisomers, allowing for a detailed investigation into the stereospecific interactions of these compounds with biological targets.

Integration of Artificial Intelligence and Machine Learning in Predicting Reactivity and Biological Activity

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical research. nih.govrjptonline.org These computational tools can be leveraged to predict the chemical reactivity and biological activity of novel compounds, thereby accelerating the research and development process. For 4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one, AI and ML could play a pivotal role in exploring its therapeutic potential.

Future research could involve the creation of a virtual library of derivatives based on the 4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one scaffold. Machine learning models, trained on large datasets of known bioactive molecules, could then be used to predict the biological activities of these virtual compounds. researchgate.net This would allow researchers to prioritize the synthesis of derivatives with the highest probability of desired therapeutic effects. Furthermore, AI can assist in predicting reaction outcomes and identifying potential impurities in multi-step syntheses, which would be invaluable for process optimization. openreview.net

Computational techniques such as inverse virtual screening and pharmacophore-based screening can also be employed to identify potential biological targets for this class of compounds. nih.govtandfonline.com Such in silico approaches have been successfully used to repurpose pyridazinone-based libraries for new therapeutic applications. nih.gov

| Computational Tool | Application | Potential Outcome |

| Machine Learning Models | Prediction of biological activity and toxicity. | Prioritization of synthetic targets. researchgate.net |

| Inverse Virtual Screening | Identification of potential protein targets. | Drug repurposing and new therapeutic indications. nih.gov |

| AI-assisted Reaction Prediction | Forecasting reaction outcomes and impurity profiles. | Optimization of synthetic routes. openreview.net |

Exploration of 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one in Chemical Biology Tool Development

Chemical biology relies on the use of small molecules to study and manipulate biological systems. The pyridazinone scaffold has shown promise in the development of such tools, particularly in the creation of fluorescent probes for biological imaging. bjmu.edu.cn By modifying the structure of 4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one, it could be transformed into a valuable tool for chemical biology research.

One promising direction is the development of fluorescent analogues. This could be achieved by incorporating a fluorophore into the molecule or by designing the pyridazinone core to be inherently fluorescent. Such probes could be used to visualize the localization of the compound within cells and to study its interactions with biological targets in real-time. bjmu.edu.cn

Another exciting avenue is the application of bioorthogonal chemistry. wikipedia.org Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org The pyridazinone core can be formed through a bioorthogonal ligation reaction between a tetrazine and a bicyclononyne, which generates a fluorescent product. nih.gov This suggests that 4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one could be modified with a bioorthogonal handle, such as a strained alkyne or alkene, allowing it to be selectively labeled with a probe for imaging or proteomic studies.

Advanced Spectroscopic Techniques for Real-Time Monitoring of 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one in Complex Environments

Understanding the behavior of a molecule in a complex biological environment is crucial for its development as a therapeutic agent or research tool. Advanced spectroscopic techniques offer the possibility of monitoring molecules like 4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one in real-time and in situ.

Benchtop Nuclear Magnetic Resonance (NMR) spectroscopy, for example, has emerged as a powerful tool for real-time reaction monitoring. magritek.com This technique could be applied to study the synthesis of 4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one, providing valuable kinetic data and helping to optimize reaction conditions. Furthermore, hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE) can dramatically enhance NMR signals, making it possible to monitor reactions at very low concentrations, which is particularly relevant for biological studies. nih.govnih.gov

Fluorescence spectroscopy is another powerful tool for real-time monitoring. If fluorescent analogues of 4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one are developed, their fluorescence properties could be used to track the molecule's interactions with biomolecules or its response to changes in its environment. rsc.org

| Spectroscopic Technique | Application | Potential Insights |

| Benchtop NMR | Real-time monitoring of synthesis. | Reaction kinetics, optimization of conditions. magritek.com |

| SABRE-NMR | Monitoring reactions at low concentrations. | Mechanistic studies in biologically relevant conditions. nih.gov |

| Fluorescence Spectroscopy | Tracking fluorescent analogues in biological systems. | Subcellular localization, target engagement. rsc.org |

Design of Next-Generation Pyridazinone Scaffolds Inspired by 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one

The 4-(2-methoxybenzoyl)-6-methylpyridazin-3(2H)-one structure can serve as a starting point for the design of next-generation pyridazinone scaffolds with improved properties. Techniques like scaffold hopping, which involves replacing the core structure of a molecule with a bioisosteric equivalent, can lead to the discovery of novel compounds with enhanced activity, better selectivity, or improved pharmacokinetic profiles. core.ac.uknih.gov

Future research could focus on systematically modifying the three key components of the molecule: the pyridazinone core, the 6-methyl group, and the 4-(2-methoxybenzoyl) substituent. Structure-activity relationship (SAR) studies, which correlate changes in a molecule's structure with its biological activity, will be crucial in guiding the design of these new scaffolds. researchgate.netnih.govnih.gov For example, replacing the pyridazinone ring with other heterocyclic systems could lead to compounds with entirely new biological activities. core.ac.uk Similarly, exploring a range of substituents at the 4- and 6-positions could fine-tune the molecule's properties for a specific biological target. The design of such novel derivatives can be guided by both in silico modeling and traditional medicinal chemistry approaches. rsc.orgnih.gov

Q & A

Q. What are the validated synthetic routes for 4-(2-Methoxybenzoyl)-6-methylpyridazin-3(2H)-one, and how do reaction conditions impact yield?

Synthesis typically involves multi-step condensation or substitution reactions. A common approach includes:

- Step 1: Reacting 6-methylpyridazin-3(2H)-one with 2-methoxybenzoyl chloride in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous tetrahydrofuran (THF) under reflux .

- Step 2: Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) to isolate the target compound.

Key factors affecting yield:- Temperature: Excessively high temperatures during benzoylation can lead to decomposition of the pyridazinone ring .

- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution but may increase side reactions .

- Stoichiometry: A 1.2:1 molar ratio of 2-methoxybenzoyl chloride to pyridazinone minimizes unreacted starting material .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- ¹H/¹³C NMR: The methoxy group (δ ~3.8 ppm in ¹H NMR) and pyridazinone carbonyl (δ ~165–170 ppm in ¹³C NMR) are diagnostic. Aromatic protons from the 2-methoxybenzoyl group appear as a multiplet in δ 6.8–7.5 ppm .

- Mass spectrometry (HRMS): Molecular ion [M+H]⁺ should match the exact mass (C₁₃H₁₂N₂O₃: calculated 256.0848). Fragmentation patterns confirm substituent positions .

- X-ray crystallography: Resolves ambiguities in regiochemistry (e.g., para vs. ortho substitution on the benzoyl group) .

Q. What preliminary assays are recommended to assess its biological activity?

- Enzyme inhibition assays: Test against phosphodiesterase (PDE) isoforms using fluorogenic substrates (e.g., 3′,5′-cyclic nucleotide analogs). IC₅₀ values <10 µM suggest therapeutic potential .

- Cellular assays: Evaluate cytotoxicity (MTT assay) and anti-inflammatory activity (TNF-α/IL-6 ELISA) in macrophage models .

Advanced Research Questions

Q. How can reaction pathways be optimized to reduce byproducts like 4,5-dihydropyridazinone derivatives?

- Catalyst screening: Use Pd/C or Raney Ni to suppress over-reduction of the pyridazinone ring during benzoylation .

- Additive control: Introducing TEMPO (a radical scavenger) prevents oxidative dimerization side reactions .

- In situ monitoring: Employ HPLC-MS to track intermediate formation and adjust reaction time dynamically .

Q. How do substituent modifications (e.g., methoxy vs. chloro groups) influence biological activity?

- Structure-Activity Relationship (SAR):

- Methoxy group (2-position): Enhances lipophilicity and binding to hydrophobic pockets in PDE4B (logP increase from 1.2 to 2.1 correlates with 3-fold activity improvement) .

- Chloro substitution: Increases electronegativity, improving hydrogen bonding with Arg643 in PDE4B (ΔG binding = -9.2 kcal/mol vs. -7.8 kcal/mol for methoxy) .

- Data validation: Compare IC₅₀ values across analogs using ANOVA (p < 0.05 threshold) to confirm statistical significance .

Q. How can contradictions in spectral data (e.g., unexpected NOE correlations) be resolved?

- 2D NMR techniques:

- NOESY: Detect spatial proximity between the methyl group (δ 2.4 ppm) and pyridazinone protons to confirm regiochemistry .

- HSQC: Assign ambiguous carbonyl signals (e.g., differentiate benzoyl vs. pyridazinone carbonyls) .

- Computational modeling: DFT calculations (B3LYP/6-31G*) predict NMR shifts with <0.3 ppm deviation from experimental data .

Q. What strategies mitigate batch-to-batch variability in crystallinity and solubility?

- Polymorph screening: Recrystallize from ethanol/water (9:1) to isolate the thermodynamically stable Form I (melting point = 143–145°C) .

- Particle size reduction: Use jet milling to achieve D90 <10 µm, improving dissolution rate by 40% in simulated gastric fluid .

Q. How can in vivo pharmacokinetic challenges (e.g., rapid clearance) be addressed?

- Prodrug design: Synthesize phosphate esters at the pyridazinone oxygen to enhance aqueous solubility (e.g., logS increases from -2.1 to -0.8) .

- Microsomal stability assays: Co-incubate with CYP3A4 inhibitors (e.g., ketoconazole) to identify metabolic hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products